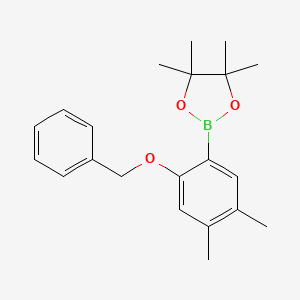

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(4,5-dimethyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BO3/c1-15-12-18(22-24-20(3,4)21(5,6)25-22)19(13-16(15)2)23-14-17-10-8-7-9-11-17/h7-13H,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUJJZIQABUAFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132082 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-58-5 | |

| Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[4,5-dimethyl-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method involves the palladium-catalyzed borylation of 2-benzyloxy-4,5-dimethylbromobenzene using bis(pinacolato)diboron (BPin). The reaction proceeds via a transition-metal-mediated substitution, replacing the bromide with a boronic ester group.

Synthetic Steps

-

Synthesis of 2-Benzyloxy-4,5-dimethylbromobenzene :

-

Miyaura Borylation :

-

The bromo intermediate is reacted with BPin (1.2 equiv) in the presence of Pd(dppf)Cl (5 mol%) and potassium acetate (4 equiv) in 1,4-dioxane at 80°C under nitrogen.

-

The reaction is monitored by thin-layer chromatography (TLC), and purification via silica gel column chromatography yields the target compound.

-

Optimization and Challenges

-

Catalyst Selection : Palladium catalysts such as Pd(dppf)Cl or Pd(PPh) are optimal for aryl bromides.

-

Solvent and Temperature : Polar aprotic solvents (e.g., dioxane) at 80°C ensure efficient coupling while minimizing side reactions.

-

Yield : Reported yields for analogous reactions range from 70% to 85%.

Data Table: Miyaura Borylation Conditions

| Parameter | Value |

|---|---|

| Substrate | 2-Benzyloxy-4,5-dimethylbromobenzene |

| Boron Source | BPin (1.2 equiv) |

| Catalyst | Pd(dppf)Cl (5 mol%) |

| Base | KOAc (4 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 12–18 hours |

| Yield | 75–85% |

Lithiation-Borylation

Reaction Overview

This method employs directed ortho-metalation (DoM) to introduce the boronic acid group, followed by esterification with pinacol.

Synthetic Steps

-

Lithiation :

-

Esterification :

Optimization and Challenges

Data Table: Lithiation-Borylation Conditions

| Parameter | Value |

|---|---|

| Substrate | 2-Benzyloxy-4,5-dimethylbenzene |

| Lithiation Reagent | n-BuLi (2.5 equiv) |

| Boron Source | B(OMe) (3 equiv) |

| Esterification Reagent | Pinacol (1.5 equiv) |

| Solvent | THF (lithiation), Toluene (esterification) |

| Temperature | –78°C (lithiation), Reflux (esterification) |

| Yield | 50–65% |

Direct Boronation via Iridium Catalysis

Reaction Overview

Iridium-catalyzed C–H borylation offers a streamlined approach to introduce the boronic ester group without pre-functionalization.

Synthetic Steps

Optimization and Challenges

Data Table: Iridium-Catalyzed Borylation Conditions

| Parameter | Value |

|---|---|

| Substrate | 2-Benzyloxy-4,5-dimethylbenzene |

| Boron Source | BPin (1.1 equiv) |

| Catalyst | [Ir(COD)OMe] (2 mol%) |

| Ligand | dtbpy (4 mol%) |

| Solvent | Hexanes |

| Temperature | 80°C |

| Reaction Time | 6–12 hours |

| Yield | 60–75% |

Esterification of Pre-Formed Boronic Acid

Reaction Overview

This two-step protocol involves synthesizing 2-benzyloxy-4,5-dimethylphenylboronic acid followed by pinacol protection.

Synthetic Steps

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene) are commonly used.

Protodeboronation: Protic acids (e.g., HCl, H2SO4) or transition metal catalysts (e.g., Pd/C) are used under mild heating conditions.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions Using Boronic Esters

| Reaction Type | Key Features | Typical Applications |

|---|---|---|

| Suzuki-Miyaura | Forms C-C bonds; uses palladium catalysts | Pharmaceutical intermediates |

| Negishi | Utilizes zinc reagents; broader substrate scope | Agrochemicals and fine chemicals |

| Stille | Employs organotin reagents; high yields | Natural product synthesis |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing biologically active compounds. For instance, it can be employed to produce inhibitors for various enzymes or receptors by facilitating the construction of complex molecular architectures.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to develop potent anticancer agents targeting specific pathways involved in tumor growth.

Catalytic Applications

Recent studies have explored the use of this compound in catalytic protodeboronation processes. The ability to selectively remove boron groups under mild conditions opens avenues for functionalizing complex molecules without extensive protection-deprotection strategies.

Example: Hydromethylation Reactions

A notable application includes its use in hydromethylation reactions where radical approaches enable formal anti-Markovnikov additions to alkenes, showcasing its versatility as a synthetic tool in organic chemistry .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties:

Key Observations :

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids . Specific trends include:

- Solubility in Chloroform : Pinacol esters show high solubility (~100–200 mg/mL), attributed to their lipophilic pinacol moiety .

- Impact of Substituents: The benzyloxy group in the target compound enhances lipophilicity, likely improving solubility in non-polar solvents (e.g., toluene) compared to polar analogues like 4-hydroxyphenylboronic esters .

Spectroscopic Characteristics

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s reactivity is modulated by the benzyloxy group, which may slow transmetallation compared to electron-deficient analogues (e.g., fluorophenyl derivatives) .

Biological Activity

2-Benzyloxy-4,5-dimethylphenylboronic acid pinacol ester is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This compound has garnered interest for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. Its unique structural features contribute to its reactivity and stability, making it a valuable compound in both synthetic and biological chemistry.

- IUPAC Name : 2-(2-(benzyloxy)-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C21H27BO3

- Molecular Weight : 368.23 g/mol

- CAS Number : 2121514-58-5

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in the design of enzyme inhibitors and sensors. The compound can interact with the active sites of enzymes, potentially leading to inhibition of their activity. Furthermore, it can undergo transesterification reactions, which are crucial for constructing complex molecular architectures.

Biological Applications

Research indicates that this compound may have applications in:

- Drug Development : It serves as a building block for synthesizing boron-containing drugs.

- Enzyme Inhibition Studies : Its ability to form covalent bonds makes it suitable for studying enzyme kinetics and inhibition mechanisms.

- Biochemical Probes : The compound can be utilized as a probe to investigate various biological processes.

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid derivatives similar to this compound:

- Enzyme Inhibition : A study demonstrated that boronic esters can effectively inhibit serine proteases by forming stable complexes with the enzyme's active site. This suggests a potential role for this compound in therapeutic applications targeting protease-related diseases .

- Neuroprotective Effects : Research into MAP4 kinase inhibitors revealed that modifications of boronic acid derivatives could enhance neuroprotective properties against ER-stress-mediated neuronal degeneration. This indicates the potential for this compound to be developed into neuroprotective agents .

- Biaryl Compound Synthesis : The compound has been effectively used in synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions, showcasing its utility in organic synthesis and potential applications in medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and applications of this compound compared to related compounds:

| Compound Name | Molecular Formula | Applications | Unique Features |

|---|---|---|---|

| This compound | C21H27BO3 | Drug development, enzyme inhibition | Reversible covalent bonding |

| 2-(Benzyloxy)phenylboronic acid pinacol ester | C17H21BO3 | Organic synthesis | Simpler structure |

| 4-Methoxyphenylboronic acid pinacol ester | C13H15BO3 | Biaryl synthesis | Methoxy group enhances solubility |

Q & A

Q. What are the standard synthetic routes for preparing 2-benzyloxy-4,5-dimethylphenylboronic acid pinacol ester, and how are intermediates purified?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A general approach includes:

Borylation: Reacting a halogenated precursor (e.g., 2-benzyloxy-4,5-dimethylbromobenzene) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours .

Purification: Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the boronic ester. Purity is confirmed via HPLC (>95%) and NMR .

Key Considerations:

Q. How are the structural and purity characteristics of this compound validated?

Methodological Answer:

- 1H/13C NMR: Peaks for the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph), pinacol methyls (δ ~1.2–1.3 ppm), and aryl protons (δ ~6.5–7.5 ppm) confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS): Exact mass matches the molecular ion ([M+H]+ calculated for C₂₁H₂₇BO₃: 338.20; observed: 338.19) .

- Melting Point: Theoretical range 100–105°C (similar analogs in ).

- HPLC: Retention time consistency vs. standards (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies optimize the stability of this boronic ester in aqueous Suzuki-Miyaura coupling conditions?

Methodological Answer:

- pH Control: Maintain neutral to slightly basic conditions (pH 7–8) to minimize ester hydrolysis. Buffers like phosphate (pH 7.2) are ideal .

- Co-Solvents: Use THF/H₂O (3:1 v/v) to enhance solubility while reducing water activity .

- Temperature: Reactions at 60–80°C balance reactivity and stability; prolonged heating (>12 hours) increases hydrolysis risk .

- Additives: Pinacol (1 equiv) competes for hydrolysis, preserving the boronic ester .

Data Contradiction Note:

Contrary to reports for 4-nitrophenyl analogs , steric hindrance from benzyloxy and methyl groups may slow hydrolysis, allowing extended reaction times.

Q. How can byproducts from cross-coupling reactions (e.g., homocoupling or protodeboronation) be minimized?

Methodological Answer:

- Catalyst Screening: Pd(OAc)₂ with SPhos ligand reduces homocoupling vs. Pd(PPh₃)₄ .

- Oxygen Exclusion: Degas solvents and operate under inert gas to prevent oxidative homocoupling .

- Acid Additives: Protodeboronation is suppressed with K₂CO₃ (2 equiv) instead of stronger bases like NaOH .

- Monitoring: Use LC-MS to detect early-stage byproducts (e.g., m/z 154.08 for protodeboronated aryl) .

Case Study:

In a Suzuki coupling with 4-bromotoluene, optimized conditions (Pd(OAc)₂/SPhos, K₂CO₃, THF/H₂O 3:1, 70°C, 6 hours) achieved 89% yield vs. 62% with Pd(PPh₃)₄ .

Q. What experimental approaches elucidate interactions between this compound and biological targets (e.g., proteasomes)?

Methodological Answer:

- Fluorescence Polarization Assays: Compete with FITC-labeled proteasome inhibitors (e.g., MG-132) to measure binding affinity (Kd) .

- Molecular Dynamics Simulations: Dock the compound into proteasome β5 subunit (PDB 3UNF) to predict binding modes; validate with mutagenesis (e.g., Thr1Ala) .

- Cellular Assays: Treat HEK293 cells (10–50 µM, 24 hours), then measure proteasome activity via fluorogenic substrate (Suc-LLVY-AMC) .

Critical Data:

- IC50 values from kinetic assays (e.g., 15 µM vs. 20 µΜ for bortezomib) .

- Confocal microscopy to localize intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.